Biological activity of (-)-Anatabine enantiomers
Biological activity of (-)-Anatabine enantiomers
An in-depth technical guide on the core biological activity of (-)-Anatabine enantiomers for researchers, scientists, and drug development professionals.
Executive Summary
Anatabine, a minor alkaloid found in plants of the Solanaceae family, has emerged as a molecule of significant interest due to its diverse biological activities, particularly its potent anti-inflammatory and neuroprotective properties.[1][2] As a chiral molecule, anatabine exists in two enantiomeric forms: (R)-(+)-anatabine and (S)-(-)-anatabine. Emerging research indicates stereoselective differences in their pharmacological profiles, particularly in their interactions with nicotinic acetylcholine receptors (nAChRs), which are key mediators of anatabine's effects.[3][4] This document provides a comprehensive technical overview of the biological activities of anatabine enantiomers, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Core Biological Activities and Mechanisms of Action
Anatabine's biological effects are multifaceted, primarily revolving around its anti-inflammatory and neuromodulatory actions. These effects are largely attributed to its interaction with nAChRs and subsequent modulation of key intracellular signaling pathways.
Anti-Inflammatory Activity
Anatabine demonstrates robust anti-inflammatory properties both in vitro and in vivo.[1][5] The mechanism is primarily linked to the modulation of central inflammatory signaling pathways.
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Inhibition of Pro-Inflammatory Cytokines: Anatabine dose-dependently reduces the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α), in various inflammatory models.[1][6] Conversely, it has been shown to elevate levels of the anti-inflammatory cytokine IL-10.[7]
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Modulation of NF-κB and STAT3 Signaling: A primary mechanism for anatabine's anti-inflammatory effect is the inhibition of the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[7] Anatabine treatment opposes the phosphorylation of STAT3 and reduces the activation of NF-κB, which are critical for the transcription of many pro-inflammatory genes.[1][6][8] This action is believed to be downstream of its interaction with the α7 nAChR, a key component of the cholinergic anti-inflammatory pathway.[1]
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NRF2 Pathway Activation: Recent systems biology approaches have identified anatabine as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2).[7] NRF2 is a master regulator of antioxidant responses. Its activation can lead to the attenuation of inflammation, partly through the inhibition of the NF-κB signaling pathway.[7] Anatabine treatment also results in the activation of MAPK signaling, which may be involved in its mechanism of action.
Neuromodulatory and Neuroprotective Effects
Anatabine's interaction with nAChRs also underpins its effects on the central nervous system, with significant implications for neurodegenerative diseases like Alzheimer's.
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Alzheimer's Disease Pathology: In transgenic mouse models of Alzheimer's disease, anatabine has been shown to lower the production of amyloid-beta (Aβ) peptides (Aβ₁₋₄₀ and Aβ₁₋₄₂).[9] The mechanism involves the downregulation of BACE1, the rate-limiting enzyme for Aβ production.[10] This is achieved through the anatabine-mediated inhibition of NF-κB, which is a known transcriptional regulator of the BACE1 gene.[10][9] Furthermore, chronic treatment reduces neuroinflammation, microgliosis, and β-amyloidosis.
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Nicotine Self-Administration: Anatabine has been observed to significantly decrease nicotine self-administration in animal models, suggesting it may act as an agonist medication for nicotine addiction.[11] It appears to have low abuse liability, as it does not maintain self-administration at levels above saline.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anatabine - Wikipedia [en.wikipedia.org]
- 3. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anatabine lowers Alzheimer's Aβ production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apa.org [apa.org]
- 12. researchgate.net [researchgate.net]
